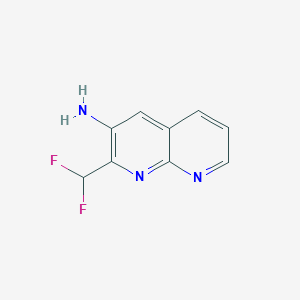![molecular formula C7H6Br2ClF3N2 B8087552 [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl)](/img/structure/B8087552.png)
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is an organic compound known for its unique chemical structure and properties It features a phenyl ring substituted with two bromine atoms, a trifluoromethyl group, and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenyl derivative, such as 2,4-dibromo-5-(trifluoromethyl)benzene.
Hydrazination: The phenyl derivative undergoes hydrazination using hydrazine hydrate under controlled conditions. This step introduces the hydrazine group to the phenyl ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine.
Formation of Hydrochloride Salt: The purified hydrazine compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.
Automated Purification: Use of automated systems for purification to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine group into amines or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atoms.
Major Products
Azo Compounds: Formed through oxidation of the hydrazine group.
Amines: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to modify biomolecules or as a probe to study enzyme activities. Its hydrazine group can form covalent bonds with carbonyl-containing biomolecules, making it useful in bioconjugation techniques.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity allows for the creation of drug candidates with specific functional groups that can interact with biological targets.
Industry
In the industrial sector, [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
作用机制
The mechanism of action of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) depends on its chemical reactivity. The hydrazine group can participate in nucleophilic addition and substitution reactions, forming covalent bonds with electrophilic centers. This reactivity allows the compound to modify other molecules, potentially altering their function or activity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or modify enzyme activities by forming covalent bonds with active site residues.
Proteins: It can interact with protein carbonyl groups, affecting protein function and stability.
Nucleic Acids: Potential interactions with nucleic acids through covalent modifications.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
2,4-Dibromoaniline: Contains bromine substituents but lacks the trifluoromethyl and hydrazine groups, resulting in different reactivity and applications.
5-(Trifluoromethyl)phenylhydrazine: Similar structure but without the bromine atoms, affecting its chemical behavior.
Uniqueness
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is unique due to the combination of bromine, trifluoromethyl, and hydrazine groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl), covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[2,4-dibromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F3N2.ClH/c8-4-2-5(9)6(14-13)1-3(4)7(10,11)12;/h1-2,14H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQQFJISKCSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NN)Br)Br)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B8087479.png)


![2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate](/img/structure/B8087502.png)

![2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8087515.png)

![1-Aza-spiro[4.5]decan-8-one](/img/structure/B8087532.png)

![6-Azaspiro[3.4]octan-2-one](/img/structure/B8087541.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone (C2H2O4)](/img/structure/B8087554.png)


